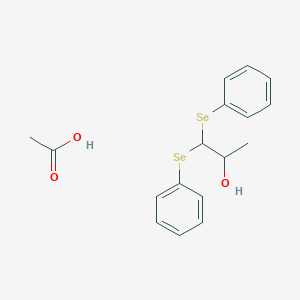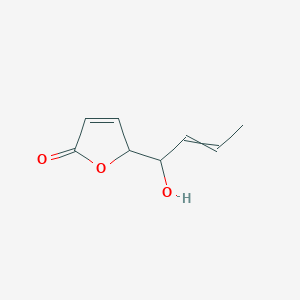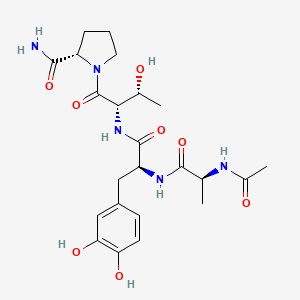
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is a synthetic peptide composed of five amino acids: acetylated alanine, tyrosine with a hydroxyl group at the third position, threonine, and proline, with an amide group at the C-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, threonine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for tyrosine (with a hydroxyl group at the third position), alanine, and finally acetylation of the N-terminus.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on tyrosine can be oxidized to form a quinone derivative.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.
Major Products
Oxidation: Quinone derivatives of tyrosine.
Reduction: Reduced forms of any disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials and nanostructures.
Mechanism of Action
The mechanism of action of Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The hydroxyl group on tyrosine can participate in hydrogen bonding and other interactions, affecting the peptide’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ac-Ala-Tyr-Thr-Pro-NH2: Lacks the hydroxyl group on tyrosine, which may affect its reactivity and interactions.
Ac-Ala-Tyr(3-OH)-Thr-Gly-NH2: Substitution of proline with glycine, altering the peptide’s conformational flexibility.
Ac-Ala-Tyr(3-OH)-Ser-Pro-NH2: Substitution of threonine with serine, affecting the peptide’s hydrogen bonding potential.
Uniqueness
Ac-Ala-Tyr(3-OH)-Thr-Pro-NH2 is unique due to the presence of the hydroxyl group on tyrosine, which can significantly influence its chemical reactivity and interactions with biological molecules. This makes it a valuable tool in various research applications.
Properties
CAS No. |
675154-03-7 |
|---|---|
Molecular Formula |
C23H33N5O8 |
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H33N5O8/c1-11(25-13(3)30)21(34)26-15(9-14-6-7-17(31)18(32)10-14)22(35)27-19(12(2)29)23(36)28-8-4-5-16(28)20(24)33/h6-7,10-12,15-16,19,29,31-32H,4-5,8-9H2,1-3H3,(H2,24,33)(H,25,30)(H,26,34)(H,27,35)/t11-,12+,15-,16-,19-/m0/s1 |
InChI Key |
YOQDSMJNLMUSSI-GPQWERQGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@H](C)NC(=O)C)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C(C)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (7E)-7-{[(1R)-1-phenylethyl]imino}oct-2-enoate](/img/structure/B12521612.png)


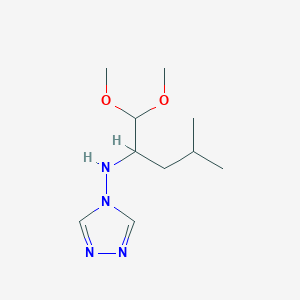
![7-bromo-2-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B12521636.png)
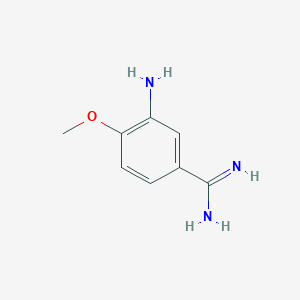
![4-{[(Benzylcarbamothioyl)amino]methyl}benzoic acid](/img/structure/B12521641.png)
![(1S,4R)-2-(Pent-4-yn-1-yl)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B12521644.png)
![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
